molecular formula C22H20N4O B11015230 N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-2-carboxamide

N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-2-carboxamide

Cat. No.: B11015230
M. Wt: 356.4 g/mol
InChI Key: VQJOZKYXCRCDCH-UHFFFAOYSA-N
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Description

N-[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-PYRIDINECARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a phenylethyl group, and a pyridinecarboxamide group. This compound is of interest due to its potential pharmacological activities and its structural uniqueness, which allows it to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-PYRIDINECARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-PYRIDINECARBOXAMIDE can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, bases, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may yield reduced benzimidazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function . The phenylethyl and pyridinecarboxamide groups may enhance the compound’s binding affinity and specificity .

Properties

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

N-[1-(1-methylbenzimidazol-2-yl)-2-phenylethyl]pyridine-2-carboxamide

InChI

InChI=1S/C22H20N4O/c1-26-20-13-6-5-11-17(20)24-21(26)19(15-16-9-3-2-4-10-16)25-22(27)18-12-7-8-14-23-18/h2-14,19H,15H2,1H3,(H,25,27)

InChI Key

VQJOZKYXCRCDCH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=N4

Origin of Product

United States

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